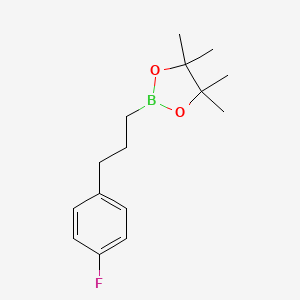

3-(4-Fluorophenyl)propylboronic acid pinacol ester

Description

Propriétés

IUPAC Name |

2-[3-(4-fluorophenyl)propyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BFO2/c1-14(2)15(3,4)19-16(18-14)11-5-6-12-7-9-13(17)10-8-12/h7-10H,5-6,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFWKSLDFDBRDEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCCC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

Boronic acid derivatives are often used in suzuki-miyaura cross-coupling reactions, suggesting that their targets could be various organic compounds that undergo carbon-carbon bond formation.

Mode of Action

The mode of action of 3-(4-Fluorophenyl)propylboronic acid pinacol ester is likely related to its role in Suzuki-Miyaura cross-coupling reactions. In these reactions, the boronic ester acts as a nucleophile, transferring an organic group to a palladium complex. This process, known as transmetalation, results in the formation of a new carbon-carbon bond.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to its role in organic synthesis. By facilitating the formation of carbon-carbon bonds, this compound can influence the synthesis of a wide range of organic compounds.

Pharmacokinetics

It’s known that boronic esters are generally stable and readily prepared, suggesting that they may have favorable absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds. This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and materials.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the choice of catalyst, the presence of a base, and the reaction temperature. Additionally, the stability of boronic esters can be influenced by factors such as pH and temperature.

Analyse Biochimique

Biochemical Properties

3-(4-Fluorophenyl)propylboronic acid pinacol ester plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through the Suzuki–Miyaura coupling reaction. This compound interacts with palladium catalysts to facilitate the transmetalation process, where the boron atom transfers its organic group to the palladium center. This interaction is essential for the formation of new carbon-carbon bonds, making this compound a valuable reagent in organic synthesis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with palladium catalysts in the Suzuki–Miyaura coupling reaction. The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transfer of the organic group from the boron to the palladium center. This transmetalation process is a key step in the formation of new carbon-carbon bonds. Additionally, the pinacol ester group stabilizes the boron atom, enhancing the reactivity of the compound in the coupling reaction.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are important factors to consider. The compound is generally stable when stored at low temperatures, such as in a freezer. Over time, however, the ester group may undergo hydrolysis, leading to the formation of the corresponding boronic acid. This degradation can impact the efficacy of the compound in biochemical reactions, necessitating proper storage and handling to maintain its stability.

Activité Biologique

3-(4-Fluorophenyl)propylboronic acid pinacol ester is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their ability to interact with various biological molecules, making them valuable in medicinal chemistry and drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound has the following chemical formula:

- Molecular Formula : C₁₂H₁₅BFO₂

- Molecular Weight : 220.06 g/mol

The presence of the fluorine atom in the phenyl ring enhances the compound's lipophilicity and potential interactions with biological targets.

Boronic acids typically exert their biological effects through the reversible binding to diols, which are prevalent in many biomolecules. The mechanism of action for this compound may include:

- Inhibition of Proteins : Similar compounds have been shown to inhibit protease enzymes, which play critical roles in various cellular processes, including signaling and apoptosis.

- Interaction with Receptors : The compound may modulate receptor activity by binding to specific sites, influencing downstream signaling pathways.

Pharmacological Activity

Research indicates that this compound exhibits several pharmacological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells.

- Antimicrobial Properties : There is evidence that boronic acids possess antimicrobial activity, potentially making this compound useful against bacterial infections.

- Metabolic Regulation : The compound may influence metabolic pathways by modulating enzyme activity involved in glucose metabolism.

Case Studies and Research Findings

Several studies have investigated the biological activity of boronic acid derivatives, providing insights into the potential applications of this compound.

Table 1: Summary of Biological Activities

Case Study Example

In a study published in Journal of Medicinal Chemistry, researchers synthesized various boronic acid derivatives, including this compound. They reported significant inhibition of cancer cell lines with IC50 values indicating promising anticancer potential. The study highlighted the importance of structural modifications in enhancing biological activity.

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for its therapeutic application:

- Absorption : The lipophilic nature due to the fluorine substitution may enhance absorption.

- Distribution : Binding to plasma proteins could affect its distribution in tissues.

- Metabolism : Boronic acids typically undergo hydrolysis; thus, metabolic stability is an important consideration.

- Excretion : Renal excretion is expected due to the polar nature of boronic acids.

Comparaison Avec Des Composés Similaires

Structural Features and Substituent Effects

The following table summarizes key structural analogs and their differences:

Notes:

- *Hypothetical structure inferred from analogs; †Estimated based on similar compounds; ‡Calculated from molecular formula.

Key Observations :

- Electron-Withdrawing Groups: The 4-fluorophenyl group enhances electrophilicity, improving reactivity in cross-coupling reactions compared to non-fluorinated analogs .

- Synthetic Flexibility : Chloro- and ethoxy-substituted analogs (e.g., ) allow further functionalization via nucleophilic substitution.

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura reactions rely on the boronic ester's ability to transmetalate with palladium catalysts. Key findings from analogs:

- Palladium Catalyst Efficiency : Low Pd loading (0.5–2 mol%) suffices for arylboronic esters with electron-withdrawing groups (e.g., 4-fluoro), as seen in related syntheses .

- Yield Optimization : 3-Fluoro-4-(methoxycarbonyl)phenylboronic acid pinacol ester achieves >90% yield in coupling reactions under optimized conditions (DBU, THF, 60°C) .

- Stability : Propyl-linked boronic esters (e.g., ) show greater stability against protodeboronation compared to vinyl or aryl analogs, critical for storage and handling .

Méthodes De Préparation

General Synthetic Strategy

The common synthetic approach for 3-(4-fluorophenyl)propylboronic acid pinacol ester involves:

- Formation of the organolithium intermediate from a suitably substituted fluoroaryl precursor.

- Reaction with boron electrophiles (such as trialkyl borates or boronic acid derivatives).

- Esterification with pinacol to yield the pinacol boronic ester.

This approach is often preceded by halogen-metal exchange or directed lithiation to introduce the boron moiety at the desired position on the propyl chain attached to the 4-fluorophenyl ring.

Lithiation and Boronation Route

A representative method disclosed in patent literature involves the following steps:

- Starting from a 4-fluoro-3-substituted phenyl precursor, lithiation is achieved using lithium alkylides to generate the corresponding aryllithium intermediate.

- This intermediate is then reacted with electrophilic boron species , such as trialkyl borates or boric acid derivatives, to form the boronic acid intermediate.

- Subsequent acid-base workup converts boronate esters to the corresponding boronic acid.

- Finally, condensation with pinacol (2,3-dimethyl-2,3-butanediol) forms the stable pinacol boronic ester with high yield (>90% reported).

This method is highly efficient and scalable, providing a reliable route to this compound with good purity and yield.

Copper-Catalyzed Diboration Followed by Acid-Mediated Elimination

Another advanced method involves:

- The copper-catalyzed diboration of ketones , specifically using 4-fluoro-substituted aryl ketones to introduce boronate functionality.

- After diboration, an acid-mediated elimination step (commonly using p-toluenesulfonic acid) converts the intermediate α-hydroxyboronate esters into vinyl boronate esters.

- This method allows for stereoselective formation of trisubstituted vinyl boronate esters, which can be further manipulated to yield the desired propylboronic acid pinacol esters.

- The reaction conditions are optimized to perform diboration and elimination in a one-pot procedure , enhancing efficiency and yield (~71% isolated yield for 4-fluoro-substituted substrates).

- The process is highly selective for the (Z)-olefin isomer, which is critical for downstream synthetic applications.

Experimental Details and Optimization

The copper-catalyzed diboration/elimination method includes:

| Step | Reagents/Conditions | Outcome/Yield |

|---|---|---|

| Diboration | Ketone substrate, bis(pinacolato)diboron, copper catalyst, toluene, 50-65 °C | Formation of α-hydroxyboronate intermediate |

| Acid-mediated elimination | Addition of p-toluenesulfonic acid in dichloromethane or toluene, 22-65 °C, 3.5-9 h | Conversion to vinyl boronate ester, 54-79% yield |

| Purification | Silica gel chromatography (ethyl acetate/hexanes) | Isolated pure vinyl boronate ester |

The reaction sequence can be streamlined by performing diboration and elimination without intermediate purification, improving overall efficiency and reproducibility.

Mechanistic Insights

- The lithiation step is critical for regioselective introduction of boron at the 3-position of the propyl chain.

- The copper-catalyzed diboration involves syn-addition of boron across the ketone's α,β-unsaturation, followed by acid-promoted elimination to form vinyl boronate esters.

- The pinacol esterification stabilizes the boronic acid, enhancing shelf-life and handling.

- The stereoselectivity (favoring Z-isomers) arises from conformational preferences during elimination, influenced by substituents on the aromatic ring and the boronate moiety.

Summary Table of Key Preparation Methods

Q & A

Q. What are the standard reaction conditions for Suzuki-Miyaura coupling using this boronic ester?

The Suzuki-Miyaura coupling typically employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a mild base (e.g., Na₂CO₃ or K₂CO₃), and a solvent system such as THF/H₂O or DME/H₂O. For aryl halide partners, temperatures between 60–100°C are common. Ensure anhydrous conditions to minimize protodeboronation .

Q. How should this compound be stored to maintain stability?

Store at 2–8°C in a sealed container under inert gas (e.g., N₂ or Ar). Protect from moisture and light to prevent hydrolysis or decomposition. Use desiccants in storage areas to maintain dryness .

Q. What spectroscopic techniques are recommended for characterizing this boronic ester?

Key methods include:

Q. What safety precautions are critical during handling?

Avoid skin/eye contact using gloves and goggles. Work in a fume hood to prevent inhalation. In case of exposure, rinse affected areas with water for 15+ minutes and seek medical attention. Use dry sand or alcohol-resistant foam for fire emergencies .

Advanced Research Questions

Q. How can fluorescence spectroscopy monitor reactivity or binding events involving this compound?

The pinacol ester’s Lewis acidity enhances cation-π interactions, which can be tracked via fluorescence quenching or emission shifts. For example, exciplex formation with pyridinium derivatives shows a 4× fluorescence increase upon boronate cyclization .

Q. What strategies mitigate protodeboronation in challenging coupling reactions?

Q. How does the 4-fluorophenyl substituent influence cross-coupling efficiency?

The electron-withdrawing fluorine group reduces electron density at the boron center, accelerating transmetallation but potentially increasing sensitivity to hydrolysis. Steric effects from the propyl linker may improve selectivity with ortho-substituted aryl halides .

Q. What side reactions occur in multi-step syntheses, and how are they controlled?

Common issues:

- Homocoupling : Minimize by degassing solvents to remove O₂.

- Deboronation : Use anhydrous conditions and low-temperature steps.

- Steric hindrance : Employ microwave-assisted heating or high-boiling solvents (e.g., dioxane) .

Q. How can computational modeling predict reactivity in novel applications?

DFT calculations (e.g., B3LYP/6-31G*) model the boronate’s frontier orbitals to predict nucleophilic/electrophilic behavior. Solvent effects (PCM models) refine activation energy estimates for coupling steps .

Methodological Tables

Q. Table 1: Comparison of Catalysts for Suzuki-Miyaura Coupling

| Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85–92 | |

| PdCl₂(dppf) | K₂CO₃ | THF/H₂O | 78–88 | |

| Pd(OAc)₂/XPhos | Cs₂CO₃ | Toluene/EtOH | 90–95 |

Q. Table 2: Substituent Effects on Reaction Kinetics

| Substituent | Electronic Effect | Rate (k, M⁻¹s⁻¹) | Notes |

|---|---|---|---|

| 4-Fluoro | EWG | 1.2 × 10⁻³ | Enhanced transmetallation |

| 4-Methoxy | EDG | 0.8 × 10⁻³ | Slower oxidative addition |

| 3-Nitro | Strong EWG | 1.5 × 10⁻³ | Increased hydrolysis risk |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.